molecular formula C18H19NO4 B14331369 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate

2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate

Cat. No.: B14331369
M. Wt: 313.3 g/mol
InChI Key: FWIYCBIWIYAKOW-UHFFFAOYSA-N
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Description

2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their fluorescent properties and are widely used in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-[methoxy(methyl)amino]ethanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of fluorescent dyes and pigments

Mechanism of Action

The mechanism of action of 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize biological structures and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate is unique due to its specific functional groups, which can be modified to tailor its properties for specific applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate

InChI

InChI=1S/C18H19NO4/c1-19(21-2)11-12-22-18(20)17-13-7-3-5-9-15(13)23-16-10-6-4-8-14(16)17/h3-10,17H,11-12H2,1-2H3

InChI Key

FWIYCBIWIYAKOW-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC

Origin of Product

United States

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